Lipophilicity (LogP) Comparison: 2-Bromo-5-ethoxy-4-methoxybenzoic Acid vs. 2-Bromo-4-methoxybenzoic Acid
2-Bromo-5-ethoxy-4-methoxybenzoic acid exhibits a higher calculated lipophilicity (LogP = 2.44) compared to the simpler 2-bromo-4-methoxybenzoic acid analog (LogP = 2.33) [1]. The addition of the ethoxy group in the target compound increases its partition coefficient, suggesting enhanced membrane permeability and a greater propensity for hydrophobic interactions in biological systems or during chromatographic purification .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.44 |
| Comparator Or Baseline | 2-Bromo-4-methoxybenzoic acid (CAS 74317-85-4): LogP = 2.33 |
| Quantified Difference | Δ LogP = +0.11 |
| Conditions | Calculated property using ACD/Labs or similar software, as reported by vendors. |
Why This Matters
The higher LogP value can translate to improved passive diffusion across cell membranes, which is a critical parameter in the early stages of drug discovery for achieving sufficient bioavailability.
- [1] Chembase.cn. 2-bromo-5-ethoxy-4-methoxybenzoic acid, Calculated Properties (LogP = 2.44). View Source
